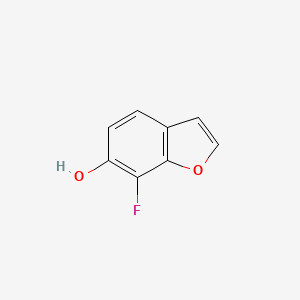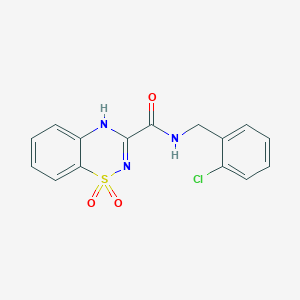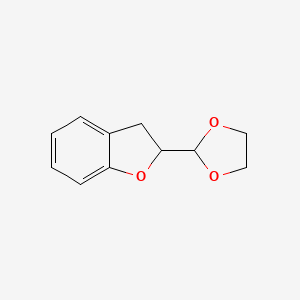
(E)-2-cyano-3-(4-dodecoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(4-dodecoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide, commonly known as DFP-10917, is a small molecule inhibitor of the oncogenic transcription factor STAT3. This compound has been extensively studied due to its potential use as an anticancer agent.
Mechanism of Action
DFP-10917 binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization. This prevents the transcription factor from binding to DNA and activating the expression of genes that promote cancer cell survival and proliferation. In addition, DFP-10917 has been shown to induce apoptosis in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects
DFP-10917 has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, lung, and pancreatic cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, DFP-10917 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.
Advantages and Limitations for Lab Experiments
One of the main advantages of DFP-10917 is its specificity for STAT3, which reduces the risk of off-target effects. However, its low yield and poor solubility in water can make it challenging to work with in the lab. In addition, its potential toxicity and lack of clinical data limit its use in human studies.
Future Directions
Could include the development of more potent and selective STAT3 inhibitors, as well as the investigation of combination therapies that include DFP-10917. In addition, the use of DFP-10917 as a tool compound to study the role of STAT3 in cancer biology could provide valuable insights into the development of new cancer therapies.
Synthesis Methods
DFP-10917 is synthesized using a multi-step process. The first step involves the synthesis of a key intermediate, 4-dodecoxybenzaldehyde, which is then reacted with 2-fluorobenzonitrile to form the cyano-substituted intermediate. The final step involves the reaction of the cyano-substituted intermediate with (E)-3-(2-fluorophenyl)acrylic acid to form DFP-10917. The overall yield of this process is around 5%.
Scientific Research Applications
DFP-10917 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of STAT3, a transcription factor that is often overexpressed in various types of cancer. Inhibition of STAT3 activity can lead to the downregulation of genes that promote cell proliferation, survival, and angiogenesis, making it a promising target for cancer therapy.
properties
IUPAC Name |
(E)-2-cyano-3-(4-dodecoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FN2O2/c1-2-3-4-5-6-7-8-9-10-13-20-33-25-18-16-23(17-19-25)21-24(22-30)28(32)31-27-15-12-11-14-26(27)29/h11-12,14-19,21H,2-10,13,20H2,1H3,(H,31,32)/b24-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEWXRCHXPBGMV-DARPEHSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-dodecoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Fluoro-3-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B2454951.png)
![Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2454953.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide](/img/structure/B2454954.png)
![2-[5-(Difluoromethyl)-1-methylpyrrol-2-yl]benzoic acid](/img/structure/B2454955.png)
![6-Cyclopropyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2454959.png)
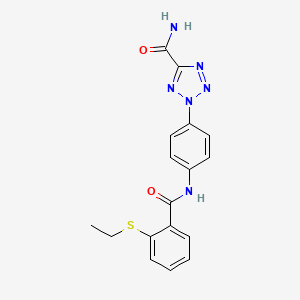
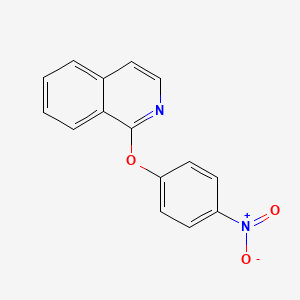
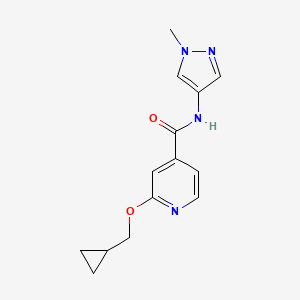
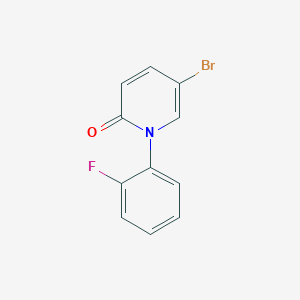
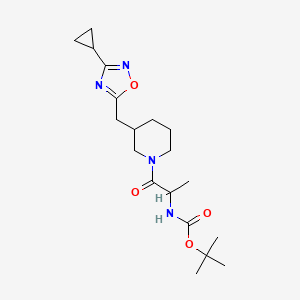
![3-(4-Tert-butylphenyl)-8-[(3-chloro-4-methylphenyl)sulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2454970.png)
